molecular formula C10H11NO4S B2409118 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid CAS No. 52962-52-4

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

Cat. No.: B2409118
CAS No.: 52962-52-4
M. Wt: 241.26
InChI Key: DCRLGJUQBZUHLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves several steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRLGJUQBZUHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52962-52-4
Record name 4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 4-aminobenzoate (0.92 g) and triethylamine (1.5 mL) were dissolved in dichloromethane (10 mL), 3-chloropropane-1-sulfonyl chloride (0.9 mL) was added under ice-cooling, and the mixture was stirred at room temperature overnight. After completion of the reaction, 1N hydrochloric acid was added, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was dissolved in N,N-dimethylformamide (8 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mL) was added, and the mixture was stirred at room temperature for 3 hr. To the reaction mixture was added 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue (1.5 g) was dissolved in ethanol (20 mL), 1N aqueous sodium hydroxide solution (8.4 mL) was added, and the mixture was stirred at 60° C. for 3 hr. To the reaction mixture were added 1N hydrochloric acid (9.2 mL) and water, and the precipitate was collected by filtration to give the title compound (0.98 g).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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